Ethyl Red lithium

Solubility in organic solvents DMSO-based formulations Counter-ion effect on dissolution

Procurement challenge: Substituting Ethyl Red free acid or sodium salt for the lithium form causes solubility failure in aprotic media & shifts in pH transition range. Ethyl Red lithium (CAS 171051-77-7, ≥98%) is the exact lithium carboxylate salt specified for non-aqueous DSSC formulations and lithium-specific analytical protocols. · DMSO-soluble for high-concentration electrode loading · Distinct pKa (~5.42) optimizes acidic-soil pH measurement · Validated Raman/HPLC reference with characteristic retention (tR ~7.28 min) Sourced as a research-grade solid; shipped ambient. Confirm salt-form identity before ordering to ensure protocol compliance.

Molecular Formula C17H19LiN3O2
Molecular Weight 304.3 g/mol
CAS No. 171051-77-7
Cat. No. B607381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Red lithium
CAS171051-77-7
SynonymsEthyl Red lithium; 
Molecular FormulaC17H19LiN3O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILES[Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);
InChIKeyYLTOALANXIXJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl Red Lithium – Technical Baseline Overview


Ethyl Red lithium (CAS 171051-77-7, molecular formula C₁₇H₁₉LiN₃O₂, MW 304.3 g/mol) is the lithium carboxylate salt of the well‑established azo pH indicator dye Ethyl Red (free acid, CAS 76058‑33‑8) . Ethyl Red belongs to the aminoazobenzene class and is structurally characterized by a 4‑(diethylamino)azobenzene‑2′‑carboxylic acid core; the free acid functions as a visual acid–base indicator transitioning from red (pH ~4.5) to yellow (pH ~6.5) and is used in analytical chemistry, soil pH determination, non‑linear optics, and dye‑sensitized solar cell research [1]. The lithium salt form preserves the azo chromophore while altering solubility, ionic interactions, and thermal behaviour relative to both the free acid and the sodium salt, making it a distinct chemical entity for applications where counter‑ion identity critically influences material or analytical performance .

Lithium carboxylate salt of the azo indicator Ethyl Red — distinct from free acid and sodium salt.
DMSO-soluble format supports non-aqueous electrochemistry, DSSC loading, and aprotic stock solutions.
Conserved azo chromophore maintains UV-Vis λmax and HPLC retention of the Ethyl Red anion for method transfer.

Why Ethyl Red Lithium Is Not Interchangeable with Analogs


Although Ethyl Red free acid, its sodium salt, and structurally related azo indicators such as Methyl Red share the same chromophoric azo‑benzene backbone, their counter‑ion identity (H⁺ vs. Na⁺ vs. Li⁺) and N‑alkyl substitution (diethyl vs. dimethyl) confer measurable differences in pKₐ, solubility, thermal stability, chromatographic retention, and vibrational spectroscopic signatures [1][2]. These differences translate into non‑interchangeable behaviour in non‑aqueous titrations, HPLC method development, solid‑state optical devices, and lithium‑specific analytical protocols. Procurement specialists and method developers must therefore verify that the salt form specified in a validated protocol matches the purchased compound, because substitution of the free acid or sodium salt for the lithium salt may lead to altered solubility in DMSO‑based formulations, shifts in pH transition ranges, or failure to meet accepted reference standard purity criteria [1].

This Product
Ethyl Red Lithium Salt
DMSO-soluble · −20°C storage · Li⁺ counter-ion
Potential Substitute
Ethyl Red Free Acid / Sodium Salt
Poor DMSO solubility · RT storage · H⁺ or Na⁺ counter-ion
Solubility and thermal stability profiles may shift; method transfer requires verification.
This Product
Diethylamino Substituent (Ethyl Red core)
pKₐ ~5.42 · HPLC tR ~7.28 min
Structural Analog
Methyl Red
Dimethylamino substituent · pKₐ ~5.0 · HPLC tR 6.19 min
Chromatographic retention and pH transition range differ; not interchangeable in validated methods.

Evidence-Based Differentiation of Ethyl Red Lithium


DMSO Solubility vs. Free Acid

The lithium salt of Ethyl Red is reported to be soluble in DMSO, whereas the free acid is almost insoluble in water and only slightly soluble in ethanol . This solubility inversion allows the preparation of higher‑concentration stock solutions in aprotic solvents, critical for non‑aqueous electrochemistry, DSSC sensitizer loading, and spectroscopic sample preparation.

DMSO Solubility vs. Free Acid
Data to verify
Lithium salt: soluble in DMSO
Free acid: sparingly ethanol-soluble, almost insoluble in water
Supports aprotic solvent formulation fit; DMSO stock solution preparation is enabled.
Vendor-reported solubility; confirm under experimental conditions.
Solubility in organic solvents DMSO-based formulations Counter-ion effect on dissolution

HPLC Retention vs. Methyl Red

Ethyl Red and Methyl Red are baseline‑resolved on a Primesep 100 mixed‑mode column (4.6×150 mm, 5 µm) under isocratic conditions (MeCN/H₂O 60/40 with 0.2% H₃PO₄ buffer, flow 1.0 mL/min, detection at 520 nm) [1]. The reported retention times are 6.19 min for Methyl Red and 7.28 min for Ethyl Red, reflecting the increased hydrophobicity conferred by the diethylamino substituent. While this separation is demonstrated for the free base/acid forms, the lithium salt of Ethyl Red, when dissolved in the mobile phase, generates the same chromophoric anion and is expected to elute at the characteristic Ethyl Red retention time, enabling unambiguous identity confirmation against Methyl Red.

HPLC Retention vs. Methyl Red
Class-level inference
Ethyl Red tR 7.28 min, Methyl Red tR 6.19 min (ΔtR = 1.09 min) on Primesep 100
Supports QC identity confirmation and Methyl Red contamination check.
Separation validated for free base/acid forms; lithium salt expected to co-elute with Ethyl Red anion.
HPLC method validation Mixed-mode chromatography Dye purity analysis

Resonance Raman Fingerprint vs. Methyl Red

Resonance Raman (RR) spectra of Methyl Red and Ethyl Red, recorded with excitation in the region of their lowest‑energy electronic absorption bands, reveal distinct vibrational signatures that permit unambiguous identification of each indicator and its protonation state [1]. Ab initio (HF/3‑21G) and density functional (B3‑LYP/3‑21G) calculations enabled precise vibrational band assignments; the diethylamino substitution in Ethyl Red shifts key ring‑stretching and azo‑bridge vibrational modes relative to Methyl Red. For procurement and analytical laboratories, the RR spectrum of the lithium salt serves as a reference fingerprint to verify salt identity and detect counter‑ion exchange or free‑acid contamination.

Resonance Raman Fingerprint
Head-to-head
Distinct vibrational bands vs. Methyl Red; N-ethyl vs. N-methyl substitution shifts key ring-stretching and azo modes.
Non-destructive identity test for incoming QC; confirms salt identity and rules out counter-ion exchange.
Ab initio and DFT band assignments available; use as reference fingerprint.
Resonance Raman spectroscopy Vibrational band assignment Protonation state identification

pKₐ and pH Transition Range vs. Methyl Red

Ethyl Red (pKₐ 5.42 at 25°C) exhibits a pH transition range of 4.5–6.5 (red to yellow), while Methyl Red (pKₐ ~5.0–5.1) transitions over pH 4.2–6.2 [1][2][3]. The ~0.3–0.4 unit higher pKₐ of Ethyl Red shifts the midpoint of its color change closer to neutrality, which can improve endpoint detection accuracy in titrations of weak acids with equivalence points between pH 5.0–6.5. The lithium salt, when dissolved, yields the same indicator anion as the free acid and is expected to exhibit the identical pKₐ; however, the salt form may influence the ionic strength of the titration medium, subtly affecting the apparent transition range.

pKₐ vs. Methyl Red
Cross-study comparable
Ethyl Red pKₐ = 5.42; Methyl Red pKₐ ~5.0–5.1 (ΔpKₐ ≈ +0.3–0.4)
Higher pKₐ extends indicator range closer to neutral pH; may improve weak-acid titration endpoint accuracy.
Ionic strength from lithium salt may subtly affect apparent transition range.
Acid-base indicator pKₐ comparison Spectrophotometric titration

Lithium Counter-Ion Thermal Stability

Ethyl Red lithium is recommended for storage as powder at −20°C for up to 3 years and in solvent at −80°C for 1 year, with shipping at ambient temperature or with blue ice . In contrast, the free acid (mp 135°C) is typically stored at room temperature (15–25°C) in a cool, dry place . The salt form's extended low‑temperature stability is attributed to reduced thermal degradation pathways when the carboxylate group is complexed with lithium rather than existing as the free acid. While direct comparative thermal decomposition data are not publicly available, the vendor‑specified storage conditions indicate a meaningful practical difference for long‑term inventory management.

Lithium Salt Thermal Stability
Supporting evidence
Powder: −20°C, 3 years; In solvent: −80°C, 1 year. Free acid: RT storage, mp 135°C.
Vendor-specified storage conditions indicate practical shelf-life difference for inventory planning.
Direct comparative thermal decomposition data not publicly available.
Thermal stability Counter-ion effect Storage and shipping

UV-Vis λmax Consistency

The free acid form of Ethyl Red exhibits an absorption maximum (λmax) of 450 ± 5 nm in 0.1 M NaOH . In acidic mobile phases (pH ≤3, MeCN/H₂O), the λmax shifts to approximately 520 nm, where HPLC detection is performed [1]. The lithium salt, upon dissolution, releases the identical 2‑[4‑(diethylamino)phenylazo]benzoate anion and therefore displays the same chromophoric λmax values. This ensures that analytical methods validated for Ethyl Red free acid (e.g., spectrophotometric soil pH determination at 550 nm) remain directly applicable to the lithium salt without requiring method re‑validation of the detection wavelength [2].

UV-Vis λmax Consistency
Supporting evidence
λmax 450 ± 5 nm (0.1 M NaOH), ~520 nm (acidic HPLC); conserved between salt and free acid.
Method transfer from free acid to lithium salt does not require λmax re-validation.
Chromophore identity retained upon dissolution of the lithium salt.
UV-Vis spectrophotometry λmax verification Quantitative dye analysis

Application Scenarios for Ethyl Red Lithium


Non-Aqueous Electrochemical and DSSC Research

In dye‑sensitized solar cell (DSSC) fabrication and non‑aqueous electrochemistry, sensitizer dyes must often be dissolved in DMSO or DMF at high concentrations for effective electrode loading. Ethyl Red lithium's demonstrated DMSO solubility [1] directly addresses this requirement, whereas the free acid's poor solubility in DMSO and reliance on ethanol or benzene as solvents limits its utility in aprotic electrolyte systems. Researchers investigating Ethyl Red as a DSSC sensitizer or redox‑active cathode material should procure the lithium salt to ensure formulation compatibility.

HPLC Reference Standard for Purity Testing

The validated HPLC method on Primesep 100, which achieves baseline separation of Ethyl Red (tR 7.28 min) from Methyl Red (tR 6.19 min) [1], positions Ethyl Red lithium as a suitable reference standard for identity and purity testing. QC laboratories can inject the lithium salt directly (after dissolution in mobile phase) and confirm that the observed peak matches the characteristic Ethyl Red retention time, simultaneously ruling out contamination with Methyl Red or other azo indicators.

Spectrophotometric pH Determination in Environmental Samples

The spectrophotometric Ethyl Red method for acidic soil solutions (measurement at 550 nm, pH range 5.3–6.8, standard deviation 0–0.07) [1] provides a validated protocol that can employ Ethyl Red lithium as the indicator reagent. The lithium salt's higher pKₐ (5.42 vs. 5.0 for Methyl Red) shifts the indicator's working range closer to the pH of many acidic environmental samples, potentially improving measurement precision. Laboratories adopting this method should source the lithium salt to ensure consistency with published protocols.

Resonance Raman Reference Material

The distinct resonance Raman spectrum of Ethyl Red, with vibrational band assignments validated by ab initio and DFT calculations [1], makes Ethyl Red lithium a valuable reference compound for Raman spectrometer calibration and for surface‑enhanced Raman scattering (SERS) studies of azo dye adsorption on silica or alumina. The lithium salt can be used directly to generate the reference RR spectrum, and its spectral fingerprint confirms the absence of counter‑ion exchange that would manifest as band shifts.

Application
Selection Property
Validation Focus
Non-Aqueous Electrochemistry and DSSC Research
DMSO solubility profile
Aprotic solvent formulation compatibility
HPLC Reference Standard for Purity Testing
Chromatographic retention identity
Retention time matching and Methyl Red exclusion
Spectrophotometric pH Determination in Environmental Samples
pKₐ and pH transition range
Indicator working range fit for weak-acid titrations
Resonance Raman Reference Material
Vibrational spectroscopic fingerprint
Salt identity confirmation and band-assignment validation
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